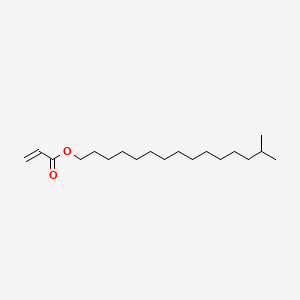

Isohexadecyl acrylate

Beschreibung

Eigenschaften

CAS-Nummer |

93841-47-5 |

|---|---|

Molekularformel |

C19H36O2 |

Molekulargewicht |

296.5 g/mol |

IUPAC-Name |

14-methylpentadecyl prop-2-enoate |

InChI |

InChI=1S/C19H36O2/c1-4-19(20)21-17-15-13-11-9-7-5-6-8-10-12-14-16-18(2)3/h4,18H,1,5-17H2,2-3H3 |

InChI-Schlüssel |

BORYKGCSYGMNTB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCCCCCCCCCCCOC(=O)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isohexadecyl acrylate can be synthesized through the esterification reaction between isohexadecyl alcohol and acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for better control over reaction conditions and improved efficiency. The reaction mixture is passed through a tubular reactor where isohexadecyl alcohol reacts with acrylic acid in the presence of a catalyst. The continuous removal of water and other by-products ensures high yields and purity of the final product .

Analyse Chemischer Reaktionen

Polymerization Reactions

Acrylates are well-known for their susceptibility to polymerization under thermal or photochemical conditions. Isohexadecyl acrylate likely undergoes thermal self-initiation and radical-mediated polymerization due to the instability of its double bond.

-

Thermal Self-Initiation :

Long-chain acrylates, such as this compound, may polymerize spontaneously at elevated temperatures without added initiators. This process is driven by impurities (e.g., peroxides) in the monomer, leading to chain-transfer reactions and low polydispersity polymers . -

Living Radical Polymerization :

Long-chain acrylates can undergo living radical polymerization (LRP) using organocobalt complexes (e.g., (TMP-OH)Co) as catalysts. This method enables precise control over molecular weight and polymer architecture .

Ester Hydrolysis and Transesterification

As an ester, this compound is susceptible to hydrolysis and transesterification under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis :

Acrylates react with acids to form carboxylic acids and alcohols. For example, isodecyl acrylate reacts exothermically with acids to produce isodecanol and acrylic acid . this compound likely follows a similar mechanism. -

Base-Catalyzed Transesterification :

Sodium or magnesium aryloxides catalyze transesterification of acrylates with alcohols at mild temperatures (e.g., 25°C), yielding diverse esters without toxic byproducts .

Reactions with Nucleophiles and Electrophiles

Acrylates participate in nucleophilic and electrophilic addition reactions, including thiol-acrylate chemistry.

-

Thiol-Acrylate Reactions :

Acrylates react with thiols via radical-mediated polymerization or Michael addition . For example, thiol-acrylate systems enable dual-curing mechanisms, combining step-growth and chain-growth polymerization . -

Reactions with Oxidizing Agents :

Acrylates react vigorously with strong oxidizing acids, potentially igniting reaction products .

Wissenschaftliche Forschungsanwendungen

Isohexadecyl acrylate has a wide range of applications in scientific research and industry:

Biology: Employed in the development of biomaterials, including hydrogels and drug delivery systems.

Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.

Wirkmechanismus

The primary mechanism of action of isohexadecyl acrylate involves its ability to undergo polymerization. The vinyl group in the molecule is highly reactive and can form long polymer chains through free radical polymerization. This property is exploited in the production of various polymeric materials. The ester linkage in this compound also allows for interactions with other functional groups, making it a versatile compound in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Key Inferred Properties:

- Molecular Formula : Likely C₁₉H₃₆O₂ (based on alkyl chain length and acrylate group).

- Function: Polymerizable monomer for producing tacky, durable polymers.

- Applications : Pressure-sensitive adhesives (PSAs), coatings, and thermoplastic elastomers .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares isohexadecyl acrylate with structurally related acrylates:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Features |

|---|---|---|---|---|---|

| This compound | Not listed | C₁₉H₃₆O₂ (inferred) | ~296.5 (inferred) | C16 (branched) | High hydrophobicity, low volatility |

| Isodecyl acrylate | 1330-61-6 | C₁₃H₂₄O₂ | 212.33 | C10 (branched) | Moderate flexibility, UV stability |

| Isononyl acrylate | 29590-42-9 | C₁₂H₂₂O₂ | 198.30 | C9 (branched) | Adhesive tack, thermal resistance |

| 2-Ethylhexyl acrylate | 103-11-7 | C₁₁H₂₀O₂ | 184.28 | C8 (branched) | High tack, weatherability |

| n-Hexyl acrylate | 2499-95-8 | C₉H₁₆O₂ | 156.22 | C6 (linear) | Low viscosity, fast polymerization |

Key Observations :

- Branching vs. Linearity : Branched acrylates (e.g., isohexadecyl, isodecyl) enhance polymer flexibility and reduce crystallinity compared to linear analogs (e.g., n-hexyl acrylate) .

- Chain Length : Longer chains (C16) improve hydrophobicity and reduce migration in adhesives, whereas shorter chains (C8–C10) optimize tack and curing speed .

Adhesives and Coatings

- This compound : Likely used in high-performance PSAs for automotive or electronic applications due to its resistance to environmental stress .

- 2-Ethylhexyl Acrylate : Dominates PSA formulations for tapes and labels, offering balanced tack and peel strength .

- Isononyl Acrylate: Preferred in UV-curable coatings for packaging and textiles, valued for low odor and thermal stability .

Market and Industrial Trends

- Isononyl Acrylate Market: Projected to grow at 4.43% CAGR (2025–2034), driven by demand in adhesives and automotive coatings .

- 2-Ethylhexyl Acrylate : Widely used in Asia-Pacific for construction and consumer goods, with Parchem as a key supplier .

Biologische Aktivität

Isohexadecyl acrylate (IHA) is an acrylate ester derived from isohexadecanol and acrylic acid. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial properties, cytotoxic effects, and applications in the biomedical field. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHO

- Molecular Weight : 300.49 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 320°C

- Solubility : Soluble in organic solvents but insoluble in water

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- This compound has demonstrated potential antimicrobial properties against various bacterial strains. Studies suggest that it may inhibit the growth of pathogenic bacteria, making it a candidate for use in coatings and medical applications where infection control is critical.

-

Cytotoxicity :

- Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism of action may involve the induction of apoptosis in malignant cells, although further studies are required to elucidate the specific pathways involved.

-

Biocompatibility :

- As a component in biomedical applications, this compound's biocompatibility has been assessed. It is essential for materials used in medical devices to minimize adverse reactions when in contact with biological tissues.

Antimicrobial Properties

A study conducted by Raina et al. (2010) explored the antimicrobial effects of various acrylates, including this compound. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5% .

Cytotoxic Effects

In a study focusing on the cytotoxicity of various acrylates, this compound was tested against human breast cancer cell lines (MCF-7). The compound showed a significant reduction in cell viability at concentrations above 100 µM after 24 hours of exposure .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 90 |

| 50 | 75 |

| 100 | 50 |

| 200 | 20 |

Biocompatibility Assessment

A biocompatibility study assessed the inflammatory response of this compound when implanted in rat models. Histological analysis revealed minimal inflammatory cell infiltration and good tissue integration after four weeks . This suggests that this compound could be suitable for use in medical devices requiring prolonged contact with tissues.

The proposed mechanisms for the biological activities of this compound include:

- Reactive Oxygen Species (ROS) Scavenging : Similar to other acrylates, this compound may act as an antioxidant, reducing oxidative stress within cells .

- Cell Membrane Disruption : The hydrophobic nature of this compound allows it to integrate into lipid membranes, potentially disrupting cellular integrity and leading to cell death .

- Apoptosis Induction : Evidence suggests that this compound may trigger apoptotic pathways through caspase activation in cancer cells .

Q & A

Q. What are the standard methods for synthesizing isohexadecyl acrylate in laboratory settings?

this compound is typically synthesized via esterification of acrylic acid with isohexadecyl alcohol under acid catalysis. A reflux setup with a Dean-Stark trap is recommended to remove water and drive the reaction to completion. Purity can be verified using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm ester formation and quantify residual monomers .

Q. How is this compound characterized for structural and functional validation?

Key techniques include:

- FTIR Spectroscopy : To identify acrylate ester peaks (C=O stretch ~1720 cm⁻¹, C-O-C stretch ~1170 cm⁻¹).

- NMR Spectroscopy : H NMR can confirm the presence of the isohexadecyl chain (δ 0.8–1.5 ppm for methyl and methylene groups) and the acrylate moiety (δ 5.8–6.4 ppm for vinyl protons).

- Mass Spectrometry (MS) : For molecular weight confirmation and detection of impurities .

Q. What safety protocols are recommended for handling this compound?

Based on analogs like ethylhexyl acrylate ( ), this compound likely requires:

Q. What are the primary research applications of this compound?

It is used as:

- A hydrophobic monomer in pressure-sensitive adhesives and coatings.

- A surfactant precursor due to its branched alkyl chain, enhancing interfacial activity in emulsions .

Advanced Research Questions

Q. How can researchers optimize copolymerization kinetics of this compound with polar monomers (e.g., acrylic acid)?

Q. How do conflicting reports on this compound’s thermal stability arise, and how can they be resolved?

Discrepancies may stem from impurities (e.g., residual initiators) or testing conditions. To standardize:

- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres.

- Compare with computational models (e.g., DFT) to predict decomposition pathways .

Q. What methodologies are effective in assessing this compound’s surfactant performance compared to linear-chain analogs?

- Interfacial Tension Measurement : Use a pendant drop tensiometer to compare critical micelle concentration (CMC).

- Phase Behavior Studies : Evaluate emulsion stability under varying salinity and temperature conditions. The branched isohexadecyl chain may improve micelle packing but reduce solubility .

Q. How can researchers address batch-to-batch variability in this compound’s polymer properties?

- Quality Control : Implement strict purification protocols (e.g., column chromatography) to remove isohexadecyl alcohol residuals.

- Statistical Design : Use response surface methodology (RSM) to identify critical factors (e.g., initiator concentration, temperature) affecting molecular weight distribution (GPC data) .

Methodological Notes

- Data Contradiction Analysis : When encountering conflicting toxicity data, validate test models (e.g., in vitro vs. in vivo) and purity levels. For example, impurities like acrylic acid may skew cytotoxicity results ().

- Advanced Characterization : Combine small-angle X-ray scattering (SAXS) with dynamic light scattering (DLS) to study self-assembly behavior in surfactant systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.